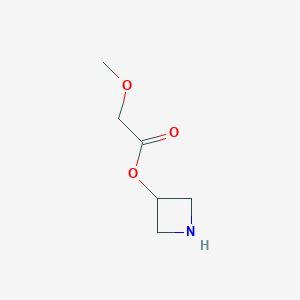

3-Azetidinyl 2-methoxyacetate

Overview

Description

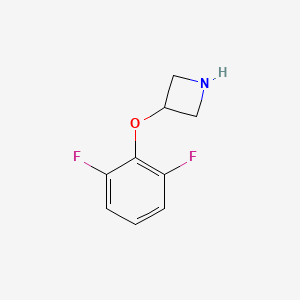

3-Azetidinyl 2-methoxyacetate is a chemical compound with the molecular formula C6H11NO3 . It’s a compound that falls under the category of azetidines .

Synthesis Analysis

Azetidines, including 3-Azetidinyl 2-methoxyacetate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen significant advances in recent years . Some of the most important developments include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Molecular Structure Analysis

The molecular structure of 3-Azetidinyl 2-methoxyacetate is based on the azetidine core, which is a four-membered nitrogen-containing heterocycle . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for a variety of chemical reactions to occur, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azetidinyl 2-methoxyacetate include its molecular formula (C6H11NO3), molecular weight (145.16), and predicted properties such as boiling point (227.3±30.0 °C), density (1.13±0.1 g/cm3), and acidity coefficient (pKa 8.60±0.40) .Scientific Research Applications

Antibiotic Properties

A study explored the synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria (Woulfe & Miller, 1985).

Cholesterol Absorption Inhibition

Research focused on the discovery of SCH 58235, a potent, orally active inhibitor of cholesterol absorption. This compound is a derivative of 2-azetidinone, highlighting the application of azetidinyl compounds in cholesterol regulation (Rosenblum et al., 1998).

Antitumor Activity

A study on the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones revealed potent antiproliferative compounds, impacting breast cancer cells and disrupting microtubular structures, indicating their potential as antitumor agents (Greene et al., 2016).

Antimicrobial Properties

Another research highlighted the synthesis and antimicrobial activity of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating good antimicrobial activity, especially in compounds with chloro and methoxy groups (Patel & Patel, 2011).

Asymmetric Synthesis

Asymmetric synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones was studied, using D-glucosamine as a chiral auxiliary in the Staudinger reaction, a significant contribution to the field of asymmetric synthesis (Barton et al., 1990).

Study of Nicotinic Acetylcholine Receptors

Research included the synthesis of a radiotracer, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, for studying nicotinic acetylcholine receptors, showcasing its application in neuroscience and receptor studies (Horti et al., 1998).

Future Directions

Azetidines, including 3-Azetidinyl 2-methoxyacetate, have seen remarkable advances in their chemistry and reactivity . Future directions in this field may include further exploration of the synthesis methods, reactivity, and applications of azetidines, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name |

azetidin-3-yl 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-4-6(8)10-5-2-7-3-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWTUBCMLHWZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinyl 2-methoxyacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)

![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)